Medetomidine Impurity 5, identified by the Chemical Abstracts Service number 138867-04-6, is a synthetic compound related to Medetomidine, a medication primarily used for sedation and anesthesia in veterinary medicine. This impurity is significant in pharmaceutical quality control and analytical chemistry, serving as a reference standard in the development of analytical methods for Medetomidine formulations. Understanding its synthesis, molecular structure, chemical properties, and applications is crucial for researchers in the field of pharmacology and medicinal chemistry.
Medetomidine Impurity 5 is classified under alpha-2 adrenergic receptor agonists. It is structurally related to Medetomidine, which is used for its sedative and analgesic properties. The impurity arises during the synthesis of Medetomidine and is often analyzed to ensure the purity and efficacy of the final pharmaceutical product. The compound can be sourced from various chemical suppliers, with detailed specifications provided regarding its purity and analytical data.
The synthesis of Medetomidine Impurity 5 involves several steps, typically starting from suitable precursors. One common synthetic route includes:
Other methods may include nucleophilic addition reactions using Grignard reagents or Friedel-Crafts acylation techniques, which can vary based on the specific synthetic pathway chosen .
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields. The use of protecting groups may also be necessary to prevent unwanted side reactions during multi-step syntheses. For example, triphenylmethyl groups can be utilized to protect reactive sites during synthesis .
Medetomidine Impurity 5 has a complex molecular structure characterized by the following:
The purity of commercially available samples is typically greater than 95%, ensuring reliability for analytical applications .
Medetomidine Impurity 5 can undergo several chemical reactions:
The choice of reagents and conditions plays a critical role in determining the efficiency and yield of these reactions. For instance, using specific catalysts can enhance reaction rates and selectivity.
Medetomidine Impurity 5 functions similarly to Medetomidine as an alpha-2 adrenergic receptor agonist. Its mechanism involves:
This mechanism mirrors that of other compounds in its class, providing insights into its pharmacodynamics .
Medetomidine Impurity 5 has several scientific uses:
Medetomidine Impurity 5 is chemically designated as 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride, with the molecular formula C₁₄H₁₉ClN₂ and a molecular weight of 250.77 g/mol [1] [3] [5]. The compound features an imidazole ring substituted at the 4-position with a 1-(2,3-dimethylphenyl)propyl chain, neutralized as a hydrochloride salt. The IUPAC name systematically describes:
The SMILES notation (CCC(C1=CNC=N1)C2=CC=CC(C)=C2C.Cl
) further elucidates connectivity [5].
Table 1: Key Identifiers of Medetomidine Impurity 5
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉ClN₂ |
Molecular Weight | 250.77 g/mol |
IUPAC Name | 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride |
SMILES | CCC(C1=CNC=N1)C2=CC=CC(C)=C2C.Cl |
Salt Form | Hydrochloride |
The stereochemistry of Medetomidine Impurity 5 arises from the chiral center at the 1-position of the propyl linker (carbon adjacent to the imidazole ring). This generates two enantiomers:
Unlike the parent drug medetomidine (which has a single chiral center), Impurity 5 lacks pharmacopeial designation of its specific stereoisomer. Its structural similarity to medetomidine (which contains a methyl group instead of propyl) suggests potential diastereomeric relationships with medetomidine’s enantiomers [1] [8]. No geometric isomers are possible due to the absence of restricted rotation bonds.
Conflicting CAS registry numbers exist for this impurity:
Pharmacopeial status remains non-monographed in USP/EP. However, it is monitored as a process-related impurity under ICH Q3A/B guidelines for drug substance qualification [5] [8].
Table 2: CAS Registry Discrepancies
Reported CAS | Molecular Formula | Chemical Description | Source |
---|---|---|---|
138867-04-6 | C₂₀H₃₁N₃O₃SSi | 2-(tert-Butyldimethylsilyl)-5-(2,3-dimethylbenzoyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | [2] [9] |
86347-62-8 | C₁₄H₁₈N₂ | 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole (free base) | [4] [5] |
Not Assigned (NA) | C₁₄H₁₉ClN₂ | Hydrochloride salt of the free base | [1] [3] |
Functional Groups:
Structural Analogues:
Analogues vary in alkyl chain length, aromatic substitution, or oxidation state:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1